ND-2110
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Overview
Description
ND-2110 is a selective inhibitor of interleukin-1 receptor-associated kinase 4. This compound is primarily used for the treatment of autoimmune disorders and lymphoid malignancies . Interleukin-1 receptor-associated kinase 4 is a key mediator in the signaling pathways of the innate immune response, making this compound a valuable compound in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ND-2110 involves a series of chemical reactions that include the formation of key intermediates and their subsequent coupling . The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and stringent quality control measures to produce the compound in bulk quantities . The process is optimized for cost-effectiveness and efficiency while maintaining the compound’s integrity and activity .
Chemical Reactions Analysis
Types of Reactions
ND-2110 undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in this compound with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
ND-2110 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and certain types of cancer.
Industry: Utilized in the development of new drugs targeting interleukin-1 receptor-associated kinase 4.
Mechanism of Action
ND-2110 exerts its effects by selectively inhibiting interleukin-1 receptor-associated kinase 4. This inhibition blocks the downstream signaling pathways mediated by interleukin-1 receptor-associated kinase 4, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and the production of pro-inflammatory cytokines . The molecular targets include the ATP-binding pocket of interleukin-1 receptor-associated kinase 4, where this compound binds competitively .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ND-2110 is unique due to its high selectivity and potency in inhibiting interleukin-1 receptor-associated kinase 4. It has demonstrated significant efficacy in preclinical models of autoimmune diseases and lymphoid malignancies, making it a promising candidate for further development .
Properties
CAS No. |
1388894-17-4 |
---|---|
Molecular Formula |
C21H28N4O3S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide |
InChI |
InChI=1S/C21H28N4O3S/c22-17(26)11-13-1-6-16-18(13)19-20(23-12-24-21(19)29-16)28-15-4-2-14(3-5-15)25-7-9-27-10-8-25/h12-15H,1-11H2,(H2,22,26)/t13-,14?,15?/m1/s1 |
InChI Key |
VZOLINZYKOLXAC-WLYUNCDWSA-N |
SMILES |
O=C(N)C[C@H]1CCC2=C1C3=C(O[C@H]4CC[C@H](N5CCOCC5)CC4)N=CN=C3S2 |
Isomeric SMILES |
C1CC2=C([C@H]1CC(=O)N)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5 |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(=O)N)SC4=NC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ND-2110; ND 2110; ND2110. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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